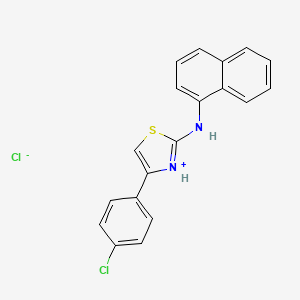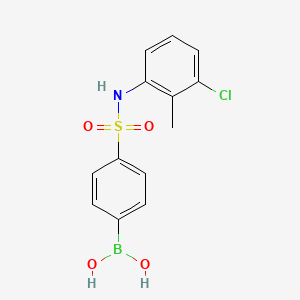
4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid
Vue d'ensemble
Description
“4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 957066-10-3 . It has a molecular weight of 325.58 and its IUPAC name is 4-[(3-chloro-2-methylanilino)sulfonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13BClNO4S/c1-9-12(15)3-2-4-13(9)16-21(19,20)11-7-5-10(6-8-11)14(17)18/h2-8,16-18H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Carbohydrate Chemistry
Phenylboronic acid, a related compound to 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, has significant applications in carbohydrate chemistry. It condenses with diols to form cyclic esters, aiding in the synthesis of specifically substituted or oxidized sugar derivatives. These esters are stable under various conditions, making them useful for synthesizing specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).
Organic Synthesis
In organic synthesis, sulfonyl chlorides of phenylboronic acids, which include compounds similar to 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, are valuable. They are used in the preparation of sulfonamides of phenylboronic acids for palladium-catalyzed cross-couplings and have potential as carbohydrate binders (Vedsø, Olesen, & Hoeg-Jensen, 2004).
Biochemical Applications
In biochemical research, phenylboronic acid derivatives are used in the detection of saccharides. Modified phenylboronic acids, including derivatives like 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, improve sensitivity and selectivity in saccharide analysis in complex biological samples (Zhang & Chen, 2010).
Catalysis
Phenylboronic acid is also an efficient catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating its utility in catalysis. It offers advantages such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Antimicrobial Research
In antimicrobial research, derivatives of sulphonamides, structurally related to 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds show significant antibacterial activity against various pathogens (Pal, Kumar, Sonu, Parveen, & Praveen, 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Orientations Futures
Boronic acids, including this compound, have been growing in interest, especially after the discovery of the drug bortezomib . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that further studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mécanisme D'action
Target of Action
The primary target of the compound 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid is the carbon-carbon bond formation in organic compounds . This compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid affects the biochemical pathway of carbon-carbon bond formation in organic compounds . The downstream effects of this pathway include the formation of new organic compounds with complex structures .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the action of 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid involve the formation of new carbon-carbon bonds in organic compounds . This can lead to the synthesis of complex organic compounds, which can have various applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid can be influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is used, requires mild and functional group tolerant reaction conditions . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Propriétés
IUPAC Name |
[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO4S/c1-9-12(15)3-2-4-13(9)16-21(19,20)11-7-5-10(6-8-11)14(17)18/h2-8,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPORGPEQYCOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657317 | |
| Record name | {4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957066-10-3 | |
| Record name | B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957066-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



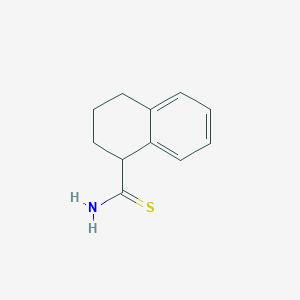
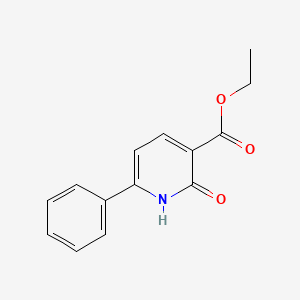
![1-[(6-Chloropyridin-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418333.png)
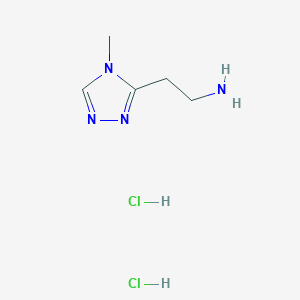

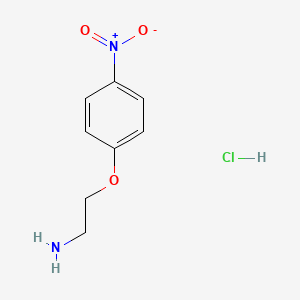
![2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride](/img/structure/B1418340.png)
![4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418341.png)


